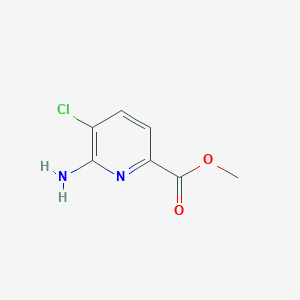

Methyl 6-amino-5-chloropicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOOGFVJQFRART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 6 Amino 5 Chloropicolinate

Installation and Functional Group Interconversion at the C-6 Amino Position

Once a suitable 5-chloropicolinate core is established, the introduction of the amino group at the C-6 position is the final key transformation. This can be accomplished through several distinct chemical pathways.

Reductive amination is a versatile method for forming amines from carbonyl compounds. researchgate.net In the context of synthesizing Methyl 6-amino-5-chloropicolinate, this pathway would necessitate a precursor containing a ketone or aldehyde at the C-6 position, such as methyl 5-chloro-6-oxopicolinate.

The general mechanism proceeds in two stages within a single pot:

Imine Formation: The ketone precursor reacts with an ammonia (B1221849) source (e.g., ammonium (B1175870) formate) to form an intermediate imine. youtube.comorganic-chemistry.org

Reduction: The imine is then selectively reduced to the corresponding amine. youtube.com

A variety of reducing agents can be employed, each with specific advantages regarding selectivity and reaction conditions.

| Reducing Agent | Characteristics | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over ketones; stable in mildly acidic conditions, but generates toxic byproducts. researchgate.net | |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, effective in non-protic solvents. researchgate.net | |

| Catalytic Hydrogenation (H₂, Pd/C) | A "green" and effective method, though it may be limited by the presence of other reducible functional groups in the molecule. researchgate.netorganic-chemistry.org |

This pathway's viability depends on the accessibility of the 6-oxo precursor.

Nucleophilic aromatic substitution (SₙAr) is arguably the most direct and widely applied method for installing an amino group on an activated pyridine (B92270) ring. fishersci.co.uk This reaction requires an aryl halide with electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

In this case, a precursor such as Methyl 5,6-dichloropicolinate would be ideal. The C-6 chloro atom is activated by both the adjacent ring nitrogen and the electron-withdrawing methyl ester group at the C-2 position. The reaction proceeds as follows:

Nucleophilic Attack: An ammonia source (e.g., aqueous ammonia, sodium amide) acts as the nucleophile, attacking the carbon atom bearing the C-6 chlorine. youtube.com

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed. The negative charge is delocalized onto the electronegative atoms of the ring and the ester group. libretexts.org

Elimination of Leaving Group: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product. youtube.com

This reaction is typically carried out in polar solvents like DMSO or DMF and may require heat and the presence of a base. fishersci.co.uk The high efficiency and selectivity of SₙAr reactions on electron-deficient heterocycles make this a preferred industrial and laboratory-scale strategy. nih.govresearchgate.net

Direct C-H amination represents a modern, atom-economical approach that avoids the pre-installation of a halogen leaving group. These advanced methods involve the direct conversion of a C-H bond into a C-N bond. For the synthesis of this compound, this would involve a precursor like Methyl 5-chloropicolinate .

Several strategies for direct amination are under active research:

Vicarious Nucleophilic Substitution (VNS): This method allows for the substitution of hydrogen in electron-deficient aromatic rings. mdpi.com It involves a nucleophile that contains a leaving group on its α-atom. The reaction with a nitro-activated ring is well-established, and similar principles could be adapted for activated chloropyridines. mdpi.com

Directed C-H Amination: Recent advances have shown that ortho-selective amination of arene carboxylic acids is possible through the rearrangement of acyl O-hydroxylamines, sometimes facilitated by an iron catalyst. rsc.org This methodology leverages the carboxylic acid group (or in this case, the picolinate (B1231196) ester) as a directing group to achieve high regioselectivity.

While these cutting-edge techniques offer elegant synthetic solutions, their application to this specific substrate may require considerable development and optimization to achieve high yields and selectivity.

Regioselective Chlorination at the C-5 Position

Directed Halogenation Techniques

The amino group at the C-6 position plays a pivotal role in directing the electrophilic chlorination to the C-5 position. This is a classic example of an ortho-para directing effect in a heterocyclic system. The lone pair of electrons on the amino group increases the electron density of the pyridine ring, particularly at the ortho (C-5) and para (C-3) positions, thereby activating them towards electrophilic attack.

Various halogenating reagents are employed to achieve this transformation. The choice of reagent and reaction conditions is critical to ensure high regioselectivity and yield.

Table 1: Reagents for Directed Chlorination of Aminopyridines

| Reagent | Conditions | Observations |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetonitrile, Room Temp | A common and effective reagent for chlorination. researchgate.net The amino group directs the chlorination primarily to the C-5 position. |

| Selectfluor® with LiCl | DMF, Mild conditions | Provides good to high yields with high regioselectivity for the chlorination of 2-aminopyridines. rsc.org A radical pathway has been proposed for this transformation. rsc.orgrsc.org |

| Dichloramine-T | Varies | A source of electrophilic chlorine that can be effective for the chlorination of activated aromatic rings. |

The mechanism of directed halogenation often involves the formation of a resonance-stabilized intermediate (the sigma complex or arenium ion) where the positive charge is delocalized onto the amino group. This stabilization is greatest for attack at the C-5 position, making it the kinetically and thermodynamically favored product. researchgate.netrsc.org

Sequential Functionalization Strategies

One common strategy involves the chlorination of a pre-existing 6-aminopicolinic acid derivative. For instance, starting with 6-aminopicolinic acid, a direct chlorination step can be employed, followed by esterification. umsl.edu

An alternative approach is to introduce the chlorine atom at an earlier stage of the synthesis. For example, a substituted pyridine could be chlorinated prior to the introduction of the amino group. This can sometimes offer advantages in terms of solubility and reactivity of the intermediates.

A synthetic route could proceed as follows:

Starting Material: 2,6-dichloropyridine.

Selective Nucleophilic Substitution: Reaction with ammonia or a protected amine at the 6-position. This is often regioselective due to the different electronic environments of the two chlorine atoms.

Carboxylation: Introduction of the carboxyl group at the 2-position, which can be achieved through various methods such as lithiation followed by reaction with carbon dioxide.

Esterification: Conversion of the carboxylic acid to the methyl ester.

The choice of strategy depends on the availability of starting materials, the desired scale of the reaction, and the need to avoid incompatible reagents and conditions.

Esterification and Transesterification Protocols for the Methyl Carboxylate

The formation of the methyl ester is a key final step in the synthesis of the target compound. This can be achieved either by direct esterification of the corresponding carboxylic acid or by transesterification of another ester.

Direct Esterification Methods

Direct esterification of 6-amino-5-chloropicolinic acid is a widely used method. umsl.edu Given the presence of the basic amino group, acid-catalyzed esterification is the most common approach.

Table 2: Common Direct Esterification Methods

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Methanol (B129727), Catalytic H₂SO₄ or HCl | Reflux | A classic and cost-effective method. umsl.eduaocs.org The use of a large excess of methanol drives the equilibrium towards the product. aocs.org |

| Thionyl Chloride Method | Thionyl chloride, then Methanol | Room temperature or gentle heating | Involves the formation of an intermediate acid chloride, which is highly reactive towards methanol. umsl.edu This method is often high-yielding. |

The choice of method depends on the scale of the reaction and the sensitivity of the substrate to the reaction conditions. For larger-scale production, Fischer esterification or the thionyl chloride method are generally preferred.

Transesterification with Methyl-Containing Reagents

Transesterification is the process of converting one ester to another. masterorganicchemistry.com This can be a useful strategy if, for example, an ethyl or benzyl (B1604629) ester of 6-amino-5-chloropicolinic acid is more readily available. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.comlibretexts.org

Table 3: Transesterification Reagents and Catalysts

| Catalyst Type | Reagents | Conditions | Mechanism |

|---|---|---|---|

| Acid-Catalyzed | Methanol, H₂SO₄ or HCl | Reflux | Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by methanol. libretexts.org |

| Base-Catalyzed | Sodium methoxide (B1231860) in Methanol | Room temperature or reflux | The highly nucleophilic methoxide ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com This method is often faster than acid-catalyzed transesterification. |

The use of a large excess of methanol is crucial in all transesterification methods to shift the equilibrium towards the formation of the desired methyl ester. libretexts.org

Protecting Group Strategies for the Amino and Carboxylate Functionalities during Synthesis

In multi-step syntheses, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing unwanted reactions. libretexts.orgorganic-chemistry.org For the synthesis of this compound, both the amino and carboxylate groups may require protection depending on the synthetic route.

The choice of protecting groups is critical and must follow the principle of "orthogonal protection," which allows for the selective removal of one protecting group in the presence of another. organic-chemistry.orgnih.gov

Table 4: Protecting Groups for Amino and Carboxylate Groups

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

|---|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) creative-peptides.compeptide.com |

| Amino | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂/Pd) creative-peptides.compeptide.com |

| Amino | Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis |

| Carboxylate | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Catalytic hydrogenation (H₂/Pd) |

For instance, if a reaction needs to be performed that is incompatible with a free amino group, it can be protected as a Boc-carbamate. The Boc group is stable to many reaction conditions but can be easily removed with trifluoroacetic acid (TFA). creative-peptides.com Similarly, the carboxylic acid could be protected as a benzyl ester, which is stable to many non-reducing conditions but can be deprotected by catalytic hydrogenation, a process that would not affect a Boc group. This orthogonal strategy provides the flexibility needed to perform complex synthetic transformations. nih.gov

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

Key Optimization Parameters in Picolinate Synthesis:

Temperature: Reaction temperatures can significantly influence reaction rates and the formation of byproducts. For instance, nitration or chlorination reactions are often performed at low temperatures to control selectivity and prevent runaway reactions, while esterification might require heating to drive the equilibrium towards the product.

Catalysts: The choice of catalyst is critical. For example, in amination reactions, palladium or copper catalysts are frequently used. The catalyst loading, ligand type, and oxidation state can all be tuned to maximize yield and turnover number.

Solvents: The solvent system can affect the solubility of reagents, reaction kinetics, and the ease of product isolation. A range of solvents from non-polar (like toluene) to polar aprotic (like DMF or DMSO) might be employed depending on the specific reaction step.

Reagent Stoichiometry: Adjusting the molar ratios of reactants is a fundamental optimization technique. Using a slight excess of one reagent can drive a reaction to completion, but a large excess can complicate purification and increase costs.

Table 1: Hypothetical Multi-Step Synthesis Parameters for a Substituted Picolinate

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Potential Yield (%) |

| 1 | Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | 25-50 | 75-85 |

| 2 | Nitration | HNO₃ / H₂SO₄ | Sulfuric Acid | 0-10 | 80-90 |

| 3 | Reduction (Amino formation) | H₂, Pd/C or SnCl₂ | Ethanol (B145695) / Methanol | 25-60 | 85-95 |

| 4 | Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Reflux (65) | 80-90 |

This table is illustrative and based on common transformations for pyridine rings; specific conditions for this compound would require experimental determination.

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel synthetic routes for complex molecules like this compound is driven by the need for efficiency, safety, and sustainability. Green chemistry principles are increasingly being incorporated into the synthesis of fine chemicals and pharmaceutical intermediates.

Potential Novel Approaches:

C-H Activation: A modern and highly efficient approach would involve the direct C-H amination or chlorination of a picolinate precursor. This strategy avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps, and minimizing waste. For example, a directed C-H chlorination at the C5 position followed by amination could be a potential route.

Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch processes can offer significant advantages. Flow chemistry allows for better control over reaction parameters like temperature and mixing, leading to higher yields, improved safety (especially for hazardous reactions), and easier scalability.

Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Routes involving C-H activation are inherently more atom-economical than classical methods that use protecting groups.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry can often reduce reaction times from hours to minutes, thereby lowering energy consumption. evitachem.com Catalytic processes also contribute to energy efficiency by enabling reactions to occur under milder conditions.

Renewable Feedstocks: While likely starting from petrochemical-based feedstocks, future research could explore the synthesis of pyridine-based compounds from biomass-derived platform molecules.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green/Novel Synthesis |

| Starting Material | Often requires pre-functionalized, multi-substituted pyridines. | Can utilize simpler, less functionalized precursors. |

| Number of Steps | Typically a longer, linear sequence of steps. | Fewer steps due to C-H activation or convergent strategies. |

| Solvent/Reagent Use | May use stoichiometric, hazardous reagents and chlorinated solvents. | Employs catalytic methods and safer, renewable solvents. |

| Process Technology | Batch processing in large reactors. | Continuous flow chemistry, microwave-assisted reactions. |

| Waste Generation | Higher E-factor (Environmental factor); more waste produced per kg of product. | Lower E-factor; improved atom economy and less waste. |

The application of these advanced methodologies could significantly improve the synthesis of this compound, making its production more efficient, cost-effective, and environmentally benign. However, specific research dedicated to this compound is required to validate these potential strategies.

Chemical Reactivity and Mechanistic Insights of Methyl 6 Amino 5 Chloropicolinate

Reactivity of the Amino Group

The amino group in Methyl 6-amino-5-chloropicolinate is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides, to form the corresponding N-acyl amides. ukm.edu.my This reaction is a fundamental transformation for creating more complex molecular architectures. The reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide bond with the elimination of hydrogen chloride. ukm.edu.my

In a typical procedure, the reaction is carried out in a suitable solvent like dichloromethane (B109758) (DCM) at reduced temperatures (e.g., 10-20 °C) to control the exothermic nature of the reaction. nih.gov The resulting crude product can be purified by washing with an aqueous basic solution, such as sodium bicarbonate, to remove any remaining acid, followed by standard workup procedures. nih.gov

Table 1: Examples of Acylation Reactions This table is representative of typical acylation reactions and may not be an exhaustive list of all possible transformations.

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Adamantane-1-carbonyl chloride | Methyl 6-(adamantane-1-carboxamido)-5-chloropicolinate | DCM, 10-20 °C, 6h |

| Benzoyl chloride | Methyl 6-benzamido-5-chloropicolinate | DCM, base, rt |

The nucleophilic amino group of this compound can also react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govnih.gov These reactions are valuable for introducing structural motifs found in many biologically active compounds. The mechanism involves the nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate. organic-chemistry.org

The synthesis of these derivatives is generally straightforward and can be achieved in good yields. nih.gov For instance, the reaction with an isocyanate or isothiocyanate can be performed in a suitable solvent to afford the corresponding urea or thiourea. nih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives This table illustrates the formation of urea and thiourea derivatives from this compound.

| Reagent | Product Type | General Product Structure |

|---|---|---|

| R-N=C=O (Isocyanate) | Urea | Methyl 6-(3-R-ureido)-5-chloropicolinate |

The amino group of this compound can be functionalized through alkylation and arylation reactions. N-alkylation introduces alkyl groups to the nitrogen atom, which can modulate the compound's physical and chemical properties, such as lipophilicity and basicity. monash.edu Common methods for N-alkylation of amino esters involve reductive amination or reaction with alkyl halides. nih.govresearchgate.net

N-arylation, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for constructing complex molecules from readily available starting materials. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product and regenerate the catalyst. youtube.com

The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. acs.orgrsc.org This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. researchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

One of the most important reactions of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. This provides a route to introduce a range of substituents onto the pyridine (B92270) ring that might be difficult to install by other methods. Other transformations include the Schiemann reaction for the introduction of fluorine and hydrolysis to form a hydroxyl group.

Reactivity of the Chloro Substituent

The chloro atom on the pyridine ring is susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the adjacent ester group and the ring nitrogen.

The chloro group on the pyridine ring of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAᵣ) mechanism. wikipedia.orglibretexts.org The pyridine ring, being an electron-deficient aromatic system, facilitates this type of reaction. youtube.com The reaction proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the chloro substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring. libretexts.org

The rate of this reaction is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can effectively displace the chloro group. The presence of the electron-withdrawing ester group ortho to the chlorine atom further activates the ring towards nucleophilic attack. masterorganicchemistry.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dichloromethane |

| Sodium bicarbonate |

| Methyl 6-(adamantane-1-carboxamido)-5-chloropicolinate |

| Adamantane-1-carbonyl chloride |

| Methyl 6-benzamido-5-chloropicolinate |

| Benzoyl chloride |

| Methyl 6-acetamido-5-chloropicolinate |

| Acetyl chloride |

| Methyl 6-(3-R-ureido)-5-chloropicolinate |

| Isocyanate |

| Methyl 6-(3-R-thioureido)-5-chloropicolinate |

| Isothiocyanate |

| Nitrous acid |

| Sodium nitrite |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The chlorine atom on the pyridine ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound. While specific examples for this compound are not extensively detailed in the provided search results, the Suzuki-Miyaura reaction of similarly structured halopyrimidines with arylboronic acids has been demonstrated, suggesting the feasibility of this transformation. dntb.gov.ua The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to facilitate the transmetalation step.

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene. organic-chemistry.orgyoutube.comlibretexts.orgyoutube.comyoutube.com This reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate, and requires a base, such as triethylamine. youtube.comyoutube.com The mechanism involves the oxidative addition of the chloropyridine to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. youtube.comlibretexts.org The reaction generally exhibits a preference for substitution at the less substituted carbon of the alkene and often results in a trans-configuration of the product. youtube.comyoutube.com

Sonogashira Coupling: This reaction facilitates the coupling of the chloropyridine with a terminal alkyne, creating a new carbon-carbon bond between the pyridine ring and the alkyne. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Studies on analogous compounds, such as 3-bromo-6-methyl-1,2,4,5-tetrazine, have shown successful Sonogashira coupling with various terminal alkynes. chemrxiv.orgrsc.orgresearchgate.net

A representative data table for typical conditions for these reactions is provided below:

| Reaction | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura | Pd(PPh₃)₄, Arylboronic acid, Base (e.g., Na₂CO₃) | Forms a new aryl-aryl or aryl-vinyl bond. |

| Heck | Pd(OAc)₂, PPh₃, Alkene, Base (e.g., Et₃N) | Couples with an alkene, often with high stereoselectivity for the trans isomer. organic-chemistry.orgyoutube.comyoutube.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Alkyne, Base (e.g., Et₃N) | Couples with a terminal alkyne to form an alkynylpyridine. organic-chemistry.org |

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, often using carbon monoxide (CO) as the source. wikipedia.org For aryl halides like this compound, palladium-catalyzed carbonylation can be used to synthesize carboxylic acids, esters, or amides. wikipedia.orgnih.gov For instance, the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst can yield an ester. nih.gov Similarly, using an amine instead of an alcohol would produce an amide. These reactions often require high pressures of carbon monoxide, though newer methods using CO surrogates are being developed. nih.gov The mechanism generally involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. This intermediate can then react with a nucleophile (like an alcohol or amine) to give the final product and regenerate the catalyst. mdpi.com

Transformations Involving the Methyl Ester Moiety

The methyl ester group of this compound is susceptible to various nucleophilic acyl substitution reactions.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-amino-5-chloropicolinic acid, under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide (B78521) in a water/alcohol mixture, is a common method. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of methoxide (B1231860). Subsequent acidification of the resulting carboxylate salt yields the picolinic acid.

Transesterification is the process of converting one ester to another by reacting it with an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. youtube.com In a base-catalyzed transesterification, an alkoxide acts as a nucleophile, attacking the ester carbonyl. youtube.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. libretexts.org

The methyl ester can be converted to an amide by reaction with an amine. This transformation can be achieved by direct aminolysis, where the ester is heated with an amine, although this often requires harsh conditions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent such as a carbodiimide. Alternatively, direct amidation of amino acids can be achieved using Lewis acid catalysts. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen. acs.orgyoutube.comresearchgate.netvaia.com The chlorine atom at the 5-position can be displaced by strong nucleophiles. The rate of this reaction is influenced by the electronic nature of the other substituents on the ring. The reaction proceeds through a Meisenheimer complex intermediate, and the stability of this intermediate affects the reaction rate. researchgate.net

Chemo- and Regioselectivity in Multi-Functionalized Picolinate (B1231196) Reactions

The presence of multiple reactive sites on the this compound ring—specifically the amino group at the 6-position, the chloro group at the 5-position, and the pyridine ring itself—gives rise to questions of chemoselectivity and regioselectivity in its reactions. The outcome of a particular reaction is governed by the nature of the reactants, reaction conditions, and the inherent electronic and steric properties of the picolinate core.

In the context of nucleophilic aromatic substitution (SNAr), the pyridine ring is activated towards attack by nucleophiles due to the electron-withdrawing nature of the ring nitrogen and the chloro and methyl ester substituents. rsc.orgmasterorganicchemistry.com Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen (C2 and C4) because the negative charge in the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom. rsc.org

The primary competition for reactivity in this compound lies between the amino group and the chloro group. The amino group can act as a nucleophile, while the chloro group can serve as a leaving group in SNAr reactions.

Research into the synthesis of related compounds, such as chloropicolinate amides and urea derivatives, has shown that the amino group can be selectively acylated. wuxiapptec.com For instance, the reaction of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with acid chlorides leads to the formation of amides at the amino group. wuxiapptec.com This suggests that under appropriate conditions, the amino group of this compound can react preferentially over substitution of the chloro group.

Conversely, the chlorine atom at the 5-position is susceptible to displacement by various nucleophiles through an SNAr mechanism. The success of such a substitution is influenced by the nucleophilicity of the attacking species and the reaction conditions. For instance, in reactions with strong nucleophiles, displacement of the chloride is a probable pathway. The leaving group ability in SNAr reactions on pyridine rings often follows the order F > Cl ≈ Br > I, which is contrary to SN2 reactions. rsc.orgyoutube.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond. youtube.comyoutube.com

The regioselectivity of reactions on the pyridine ring itself is also a key consideration. While the existing substituents direct the reactivity, the inherent properties of the pyridine nucleus favor attack at the 2- and 4-positions. rsc.org However, in this compound, these positions are already substituted. Therefore, nucleophilic attack on the ring itself, leading to ring-opening or rearrangement, would likely require more forcing conditions.

The following table summarizes the potential reaction sites and the types of reactions that can be anticipated for this compound, highlighting the chemo- and regioselective considerations.

| Reactive Site | Type of Reaction | Controlling Factors | Expected Selectivity |

| 6-Amino Group | Acylation, Alkylation | Nature of the electrophile, basicity of the reaction medium | High chemoselectivity for N-functionalization under mild, basic, or neutral conditions. |

| 5-Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Strength of the nucleophile, temperature, potential catalysis | Substitution is favored with strong nucleophiles and potentially elevated temperatures. |

| Pyridine Ring | Nucleophilic Attack | Harsh reaction conditions, strong and specific nucleophiles | Less likely to react compared to the functional groups, but attack at C-4 could be possible under forcing conditions. |

| 2-Methyl Ester | Hydrolysis, Transesterification, Amidation | pH of the medium, presence of catalysts (acid or base) | Selective transformation of the ester group is possible under specific hydrolytic or aminolytic conditions. |

Advanced Spectroscopic and Structural Characterization of Methyl 6 Amino 5 Chloropicolinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., 2D NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For Methyl 6-amino-5-chloropicolinate, ¹H and ¹³C NMR, along with 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide unambiguous structural confirmation.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show three distinct sets of signals:

Aromatic Protons: Two signals corresponding to the protons on the pyridine (B92270) ring. The proton at position 3 (H3) and the proton at position 4 (H4) would appear as doublets due to coupling with each other. The electron-donating amino group at C6 and the electron-withdrawing chloro- and ester groups will influence their chemical shifts.

Amino Protons: A broad singlet for the two protons of the amino (-NH₂) group. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons: A sharp singlet for the three protons of the methyl ester (-OCH₃) group.

While a specific spectrum for this compound is not publicly available, the spectrum of a related compound, Methyl 6-bromopicolinate, provides insight into the expected pattern for the picolinate (B1231196) ring system. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H3 | ~7.5 - 7.8 | Doublet (d) | Influenced by adjacent chloro group and ring nitrogen. |

| H4 | ~7.9 - 8.2 | Doublet (d) | Downfield shift due to deshielding from the ester group. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | Chemical shift is variable; protons are exchangeable. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | Typical range for a methyl ester. |

2D NMR Techniques:

COSY: A COSY experiment would show a cross-peak between the signals of H3 and H4, confirming their adjacent positions on the pyridine ring.

HSQC/HMQC: These experiments would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the assignment of the ¹³C spectrum.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₇H₇ClN₂O₂), the exact mass can be calculated and compared to the experimental value.

The molecular weight of this compound is 186.59 g/mol . nih.gov HRMS would detect the molecular ion peak ([M]⁺) and, due to the presence of chlorine, a characteristic isotopic pattern ([M+2]⁺) with an intensity ratio of approximately 3:1, which is a definitive indicator for a molecule containing one chlorine atom.

Fragmentation Analysis: Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. While a spectrum for the target molecule is not available, analysis of the related compound Methyl 6-chloropicolinate (C₇H₆ClNO₂) provides a basis for predicting the fragmentation pattern. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment (m/z) | Proposed Structure/Loss | Notes |

| 186/188 | [C₇H₇ClN₂O₂]⁺ | Molecular ion peak ([M]⁺) with Cl isotope pattern. |

| 155/157 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester. |

| 127/129 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 111 | [C₅H₂ClN]⁺ | Further fragmentation of the pyridine ring. |

The presence of the amino group would introduce additional fragmentation pathways, such as the loss of NH₂ (mass 16) or HCN (mass 27).

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Although a crystal structure for this compound has not been reported, the structure of the closely related molecule 2-amino-5-chloropyridine (B124133) has been determined. nih.govchemicalbook.com This provides a robust model for the intermolecular interactions that would likely govern the crystal packing of this compound.

In the crystal structure of 2-amino-5-chloropyridine, molecules are linked by N—H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule, forming chains or dimers. nih.gov It is highly probable that this compound would exhibit similar N—H···N hydrogen bonding. Furthermore, the presence of the methyl ester group introduces a carbonyl oxygen, which can act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding networks (e.g., N—H···O). These interactions dictate the solid-state molecular architecture and conformation.

Interactive Data Table: Expected Crystal Data Parameters (based on analogues)

| Parameter | Expected Value/System | Source of Analogy |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines. nih.gov |

| Space Group | P2₁/c or similar | Common for centrosymmetric packing. |

| Key H-Bonds | N—H···N, N—H···O | Based on 2-amino-5-chloropyridine and the presence of a carbonyl group. nih.gov |

| Unit Cell Volume (V) | ~700 - 900 ų | Inferred from similar sized molecules. nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The key expected vibrational modes for this compound include:

N-H stretching: Symmetric and asymmetric stretches for the primary amine, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretches just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

C=O stretching: A strong absorption for the ester carbonyl group, expected around 1700-1730 cm⁻¹.

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching: Ester C-O stretches between 1100-1300 cm⁻¹.

C-Cl stretching: A strong vibration typically found in the 600-800 cm⁻¹ region.

Data from related compounds can be used to predict the spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound (Inferred from Analogues)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference Compound |

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | -NH₂ | 2-Amino-5-chloropyridine nih.gov |

| Aromatic C-H Stretch | 3050 - 3150 | Pyridine Ring | General Pyridines |

| Aliphatic C-H Stretch | 2950 - 3000 | -OCH₃ | Methyl 6-chloropicolinate nih.gov |

| C=O Stretch | 1710 - 1730 | Ester | Methyl 6-chloropicolinate nih.gov |

| C=N/C=C Ring Stretch | 1400 - 1600 | Pyridine Ring | 2-Amino-5-chloropyridine nih.gov |

| C-O Stretch | 1100 - 1300 | Ester | Methyl 6-chloropicolinate nih.gov |

| C-Cl Stretch | 600 - 800 | Aryl-Cl | Methyl 6-chloropicolinate nih.gov |

Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The pyridine ring is an aromatic system, and its UV-Vis absorption is sensitive to the nature of its substituents.

This compound possesses a conjugated system with both an electron-donating group (EDG), the amino group, and electron-withdrawing groups (EWG), the ester and chloro substituents.

The amino group (-NH₂) acts as a strong auxochrome, typically causing a bathochromic (red) shift of the π→π* transitions to longer wavelengths and increasing their intensity.

The ester (-COOCH₃) and chloro (-Cl) groups are electron-withdrawing and will also influence the electronic structure.

The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show strong absorption bands in the 200-400 nm range, characteristic of substituted pyridines.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

For this compound, with the molecular formula C₇H₇ClN₂O₂ , the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 45.06% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.78% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.00% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.01% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 17.15% |

| Total | 186.598 | 100.00% |

Experimental results from an elemental analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's elemental composition and purity.

Theoretical and Computational Chemistry Studies on Methyl 6 Amino 5 Chloropicolinate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Methyl 6-amino-5-chloropicolinate, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine key electronic and structural parameters. These would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The MEP map would visualize the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

The presence of the methyl ester and amino groups allows for rotational flexibility, leading to different possible conformations of this compound. A thorough conformational analysis would involve systematically rotating the rotatable bonds (e.g., C-C and C-O bonds of the ester group) and calculating the corresponding energy of each conformation. This process generates a potential energy surface, from which the lowest energy (most stable) conformers can be identified. This information is crucial as the geometry of the most stable conformer is used for the calculation of other molecular properties and for understanding its interactions.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is invaluable for studying the pathways and energetics of chemical reactions.

Computational Modeling of Synthetic Pathways

While the synthesis of related picolinates has been reported, specific computational modeling of the synthetic pathways for this compound is not found in the searched literature. Such modeling would involve identifying the elementary steps of a proposed reaction, such as the amination of a chlorinated precursor. Each step would be modeled to understand the feasibility of the proposed synthetic route.

Analysis of Reaction Energetics and Kinetics

For a given synthetic pathway, computational chemists would calculate the energies of reactants, products, and any intermediates. A key aspect of this analysis is the location and characterization of transition state structures, which represent the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time.

MD simulations would treat this compound and its surrounding solvent molecules as a system of interacting particles. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time. This allows for the study of the molecule's flexibility, its interactions with solvent molecules (e.g., water or organic solvents), and the formation of intermolecular hydrogen bonds. Such simulations provide insights into how the solvent influences the conformational preferences and reactivity of the molecule, which is essential for understanding its behavior in a real-world chemical environment.

Structure-Property Relationship Studies through Computational Descriptors (e.g., Charge Distribution, Electrostatic Potential)

The arrangement of electrons within a molecule dictates its reactivity, polarity, and intermolecular interactions. Computational descriptors such as charge distribution and molecular electrostatic potential (MEP) are crucial for elucidating the structure-property relationships of this compound.

Charge Distribution: The charge distribution within the molecule is not uniform due to the varying electronegativity of its constituent atoms (Oxygen, Nitrogen, Chlorine, Carbon, and Hydrogen). Density Functional Theory (DFT) is a common computational method used to calculate the partial atomic charges. These calculations reveal the electron-rich and electron-deficient centers of the molecule. For this compound, the electronegative chlorine, nitrogen, and oxygen atoms are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms would bear partial positive charges. This distribution is key to understanding how the molecule interacts with other chemical species.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with biological receptors or other reagents. The MEP map illustrates the regions of varying electrostatic potential, typically using a color spectrum.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on atoms like oxygen and nitrogen. For this compound, these would likely be concentrated around the carbonyl oxygen, the nitrogen of the amino group, and the pyridine (B92270) ring's nitrogen.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-poor. These are the sites for potential nucleophilic attack. In this molecule, such regions would be expected around the hydrogen atoms of the amino group and the methyl group.

Green/Yellow Regions: Denote areas of neutral or intermediate potential.

By analyzing the MEP, researchers can predict the molecule's sites of reactivity and its potential for forming hydrogen bonds, which are critical for its biological activity and physical properties.

Below is an illustrative table of the type of data generated from a charge distribution analysis.

| Atom/Group | Predicted Partial Charge (Illustrative) |

| Pyridine Nitrogen (N) | Negative |

| Amino Group Nitrogen (NH₂) | Negative |

| Chlorine (Cl) | Negative |

| Carbonyl Oxygen (C=O) | Negative |

| Ester Oxygen (O-CH₃) | Negative |

| Hydrogen atoms (NH₂, -CH₃) | Positive |

| Pyridine Ring Carbons | Variable (Positive/Neutral) |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational models, often employing DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus, which is influenced by the local electronic environment. Factors such as the electronegativity of nearby atoms, magnetic anisotropy, and dihedral angles are considered in these calculations. By comparing the predicted spectrum with the experimental one, chemists can verify the compound's structure. For this compound, computational methods would predict distinct chemical shifts for the protons on the pyridine ring, the amino group, and the methyl ester group.

Infrared (IR) Spectroscopy: Theoretical calculations can also simulate the infrared (IR) spectrum of a molecule. This involves calculating the vibrational frequencies corresponding to the stretching and bending of chemical bonds. Each functional group in this compound—such as the N-H bonds of the amino group, the C=O of the ester, and the C-Cl bond—has characteristic vibrational frequencies. A simulated IR spectrum provides a set of predicted absorption bands and their intensities, which can be compared with experimental Fourier Transform Infrared (FTIR) spectra to confirm the presence of these functional groups.

The table below illustrates the kind of data that would be produced from computational spectroscopic predictions.

| Spectroscopic Parameter | Predicted Value Range (Illustrative) | Corresponding Functional Group |

| ¹H NMR Chemical Shift (δ, ppm) | 7.0 - 8.5 | Aromatic Protons (Pyridine Ring) |

| ¹H NMR Chemical Shift (δ, ppm) | 4.5 - 6.0 | Amino Protons (-NH₂) |

| ¹H NMR Chemical Shift (δ, ppm) | 3.5 - 4.0 | Methyl Protons (-OCH₃) |

| IR Absorption Frequency (cm⁻¹) | 3300 - 3500 | N-H Stretch (Amino Group) |

| IR Absorption Frequency (cm⁻¹) | 1700 - 1750 | C=O Stretch (Ester) |

| IR Absorption Frequency (cm⁻¹) | 1000 - 1300 | C-O Stretch (Ester) |

| IR Absorption Frequency (cm⁻¹) | 750 - 850 | C-Cl Stretch |

Role As a Key Intermediate in Complex Molecular Construction in Academic Synthesis

Precursor in the Synthesis of Substituted Pyridine-Based Heterocycles

The structure of Methyl 6-amino-5-chloropicolinate is primed for elaboration into more complex pyridine-based systems. The amino and chloro groups serve as handles for further functionalization, enabling the synthesis of a diverse array of substituted heterocycles.

Research has demonstrated the utility of closely related chloropicolinate scaffolds in generating novel molecular entities. For instance, a similar intermediate, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, serves as the central scaffold for the synthesis of a large series of derivatives. seferoslab.com The free amino group on this scaffold is readily coupled with various acid chlorides, isocyanates, and isothiocyanates to produce a library of amides, ureas, and thioureas, respectively. seferoslab.com This highlights how the amino functionality on the picolinate (B1231196) ring acts as a potent nucleophile for creating new C-N bonds and expanding the molecular complexity. These reactions underscore the role of aminopicolinates as foundational precursors for libraries of compounds with potential applications in medicinal chemistry. seferoslab.comrsc.org

The general synthetic utility of aminopyridines as precursors for a wide variety of heterocyclic compounds is well-established in chemical literature. nih.gov They are key starting materials for compounds with applications ranging from antibacterial to anti-inflammatory agents. nih.gov

Scaffold for the Development of Advanced Organic Materials Precursors

While direct applications of this compound in published materials science are not yet extensively documented, its molecular structure presents significant potential as a scaffold for precursors to advanced organic materials. Conjugated polymers and other organic electronic materials often rely on the precise assembly of aromatic and heteroaromatic units. seferoslab.com

The key to its potential lies in the two reactive sites on the pyridine (B92270) ring: the chloro and amino substituents.

The chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions. These reactions are fundamental for creating carbon-carbon bonds between aromatic rings, a critical step in the synthesis of π-conjugated polymer backbones. seferoslab.com

The amino group can be used to tune the electronic properties of the resulting material or to attach pendant functional groups that influence solubility, morphology, or intermolecular interactions.

The synthesis of conjugated polymers often relies on step-growth polycondensation reactions of monomers bearing two reactive handles, such as di-bromo or di-boronic ester derivatives of an aromatic core. seferoslab.com By analogy, this compound could be envisioned as a monomer after suitable modification, such as converting the amino group into another reactive handle like a boronic ester. This would create a bifunctional monomer capable of participating in polymerization reactions to build complex, nitrogen-containing conjugated materials.

Building Block in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing waste and saving time. The functional group array of this compound makes it an ideal, though currently underutilized, candidate for such reactions. nih.govacs.org

The molecule possesses several key features for MCRs:

A Nucleophilic Center: The amino group can act as the initial nucleophile to react with an electrophilic component, such as an aldehyde. acs.org

An Electrophilic Center: The carbon atom bearing the chlorine atom is susceptible to nucleophilic aromatic substitution or can participate in transition-metal-catalyzed cross-coupling cycles.

An Ester Group: The methyl ester can act as an electrophile or be involved in cyclization steps.

While specific MCRs employing this compound are not widely reported, the principles are well-established with similar building blocks. For example, many MCRs for synthesizing substituted pyridines and other heterocycles rely on starting materials containing amino groups and other functionalities that can participate in a sequence of reactions. nih.govgoogle.com The combination of a nucleophilic amine and an electrophilic C-Cl bond within the same molecule suggests its potential for intramolecular cyclizations following an initial intermolecular MCR, leading to rigid, polycyclic heterocyclic systems.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy used to quickly generate a library of structurally related compounds from a common intermediate. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. This compound is an excellent core scaffold for such strategies.

A clear example of this approach is demonstrated with a closely related picolinate intermediate, which was used to synthesize a library of 30 novel compounds. seferoslab.com Starting from the central scaffold, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, researchers were able to generate a diverse set of molecules by reacting its amino group with a wide variety of reagents. seferoslab.com

Table 1: Example of Divergent Synthesis from a Chloropicolinate Core

| Reagent Type | Reaction | Resulting Functional Group | Number of Derivatives Synthesized |

|---|---|---|---|

| Acid Chlorides | Acylation | Amide | 19 |

| Isocyanates | Addition | Urea (B33335) | 6 |

| Isothiocyanates | Addition | Thiourea (B124793) | 5 |

Data derived from a study on a related chloropicolinate scaffold, demonstrating a divergent synthesis approach. seferoslab.com

This methodology allows for the systematic modification of one part of the molecule while keeping the core structure constant, enabling a thorough exploration of the chemical space around the scaffold. The ability to generate such a library from a single, versatile intermediate highlights the compound's value in programs aimed at discovering new bioactive molecules. researchgate.net

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation Utilizing the Compound

The functional handles on this compound make it an excellent substrate for developing and optimizing modern synthetic reactions, particularly transition-metal-catalyzed cross-coupling.

Carbon-Carbon Bond Formation: The chlorine atom on the pyridine ring is a classic electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which forms a C-C bond between an organoboron compound and an organohalide, is a prime example. In a documented synthesis, a related chloropicolinate derivative successfully underwent a Suzuki-Miyaura coupling with 2-aminophenyl boronic acid. seferoslab.com This reaction, catalyzed by Pd(II)Cl₂(dppf), efficiently created a new aryl-aryl bond at the chlorinated position of the pyridine ring. seferoslab.com The Suzuki-Miyaura reaction is renowned for its mild conditions and high tolerance for various functional groups, making it exceptionally useful for functionalizing complex molecules like this one. mdpi.com

Carbon-Heteroatom Bond Formation: The amino group provides a reactive site for forming carbon-heteroatom bonds, most notably carbon-nitrogen bonds. As detailed in section 6.4, this is commonly achieved through acylation reactions with acid chlorides or additions to isocyanates and isothiocyanates to form amides, ureas, and thioureas, respectively. seferoslab.com These reactions are fundamental in organic synthesis for linking molecular fragments.

Furthermore, the C-Cl bond itself can be a target for C-N bond formation through reactions like the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples an amine with an aryl halide, offering another powerful method to introduce nitrogen-based substituents onto the pyridine core. rsc.org The chemoselectivity between the existing amino group and the C-Cl bond allows for controlled, stepwise functionalization of the molecule.

Table 2: Key Bond-Forming Reactions on the Chloropicolinate Scaffold

| Reaction Name | Bond Formed | Functional Groups Involved | Catalyst Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | C-Cl + Arylboronic Acid | Pd(II)Cl₂(dppf) |

| Acylation | C-N | -NH₂ + Acid Chloride | None (Base often used) |

| Urea Formation | C-N | -NH₂ + Isocyanate | None |

| Buchwald-Hartwig Amination | C-N | C-Cl + External Amine | Palladium complexes |

This table summarizes key bond-forming methodologies applicable to the this compound scaffold based on established chemical principles and related examples. seferoslab.comrsc.orgmdpi.com

Future Research Trajectories and Methodological Innovations

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The development of chiral derivatives of methyl 6-amino-5-chloropicolinate represents a significant frontier, opening avenues for its use in stereoselective applications. While the parent molecule is achiral, the synthesis of enantiomerically pure derivatives is crucial, particularly in fields where specific stereoisomers exhibit desired activity. Future research in this area will likely concentrate on several key asymmetric synthesis strategies.

One promising approach is the use of chiral auxiliaries . These are chiral molecules that can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are then subsequently removed. For instance, the Evans oxazolidinone auxiliary has proven effective in guiding stereoselective reactions. nih.gov This methodology could be adapted to syntheses involving this compound to produce specific enantiomers.

Another key area is asymmetric catalysis , which utilizes chiral catalysts to favor the formation of one enantiomer over another. This includes the use of chiral coordination complexes, which can be effective even at low concentrations, making them suitable for industrial-scale production. For example, the asymmetric hydrogenation of related unsaturated morpholine (B109124) and piperidine (B6355638) systems has been achieved with high enantioselectivity using rhodium catalysts with specific bisphosphine ligands. nih.govrsc.org Similar catalytic systems could be explored for the stereoselective reduction of appropriate precursors to chiral derivatives of this compound.

Furthermore, chiral pool synthesis presents a straightforward method by starting with an inexpensive, naturally occurring chiral molecule, such as an amino acid or sugar. youtube.com This approach avoids the need for asymmetric induction by using a starting material that already possesses the desired chirality. Research could focus on identifying suitable chiral starting materials that can be efficiently converted to chiral derivatives of this compound. The biological activity of such derivatives is often dependent on their absolute configuration, underscoring the importance of developing these asymmetric synthetic routes. mdpi.com

Development of Catalyst-Free or More Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing more sustainable and environmentally friendly synthetic processes. For this compound, future research will likely prioritize the development of catalyst-free reactions and the use of greener reagents and solvents.

A significant area of exploration is catalyst-free amination . The introduction of the amino group is a key step in the synthesis of this compound. Research has shown that microwave-assisted amination of similar chloro-nitroaromatic compounds can proceed efficiently without a catalyst and, in some cases, without a solvent. nih.gov This method offers high yields in short reaction times and is suitable for scaling up. nih.gov Applying similar microwave-assisted, catalyst-free conditions to the amination step in the synthesis of this compound could significantly improve the sustainability of the process. Additionally, electrochemical methods are emerging as a powerful tool for C-H amination without the need for catalysts or chemical oxidants, using electricity as a clean reagent. nih.gov

Another avenue for sustainable synthesis is the reductive amination of carboxylic acids . This method offers a very green and efficient route to producing amines. rsc.org Recent advancements have demonstrated the feasibility of one-pot reductive amination of carboxylic acids using only hydrogen and ammonia (B1221849) as reactants, catalyzed by recyclable heterogeneous catalysts. rsc.org Adapting this technology to the synthesis of this compound could offer a more atom-economical and environmentally benign alternative to current methods.

The principles of green chemistry, such as atom economy and the use of benign solvents, will continue to guide the development of new synthetic routes. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a green oxidant and solvent has been shown to be effective in certain reactions. rsc.org The direct formation of Si-N bonds through dehydrocoupling of amines and silanes, which produces only hydrogen as a byproduct, is another example of a sustainable synthetic strategy that could be explored. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, consistency, and scalability. The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms is a logical and promising future direction.

The hydrodynamics within flow reactors are a critical factor for optimizing reaction conditions. Studies on pyridine (B92270) synthesis in coupled reactor systems have provided insights into how to minimize side reactions by controlling the flow dynamics. acs.orgacs.org This knowledge can be applied to design more efficient flow reactors for the synthesis of functionalized pyridines like this compound.

Automated synthesis platforms coupled with machine learning algorithms are also set to revolutionize chemical synthesis. These platforms can systematically explore a wide range of reaction conditions to identify optimal synthetic routes. For instance, automated flow setups have been combined with Bayesian optimization to accelerate the synthesis of pyridinium (B92312) salts. rsc.org A similar approach could be employed to optimize the synthesis of this compound, significantly reducing the time and resources required for process development. The use of automated electroanalysis can also accelerate the investigation of reaction mechanisms, which is crucial for process optimization. acs.org

Advanced Materials Science Applications beyond Excluded Categories

While the applications of this compound in certain areas are well-established, its potential in advanced materials science remains largely untapped. Future research could explore the incorporation of this molecule into novel materials with unique electronic, optical, or thermal properties.

One area of interest is organic electronics . Picolinate (B1231196) derivatives have been investigated for their potential use in organic electronic devices. For example, specific organic compounds containing related structural motifs have been patented for use as micromolecular acceptor materials in organic solar cells to enhance photoelectric conversion efficiency. google.com The unique combination of electron-donating (amino) and electron-withdrawing (chloro and ester) groups on the pyridine ring of this compound could be exploited to tune the electronic properties of new organic materials for applications in transistors, and light-emitting diodes.

Furthermore, chromium picolinate has been studied for its electrochemical behavior and its interaction with other ions, which could have implications for the development of sensors or other electrochemical devices. researchgate.netresearchgate.net While these studies focus on the chromium complex, the picolinate ligand itself is key to the observed properties. Research into the coordination chemistry of this compound with various metals could lead to the development of new materials with interesting magnetic or catalytic properties. The photo-oxidative degradation of chromium picolinate has also been a subject of study, which provides insights into the photochemical stability of such compounds. nih.gov

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Syntheses

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform the field of chemical synthesis, and its application to this compound holds significant promise. These computational tools can accelerate the discovery of new reactions, predict reaction outcomes, and design novel, efficient synthetic routes. researchgate.netarxiv.org

Predicting Reactivity and Regioselectivity: ML models can be trained on large datasets of chemical reactions to predict the most likely sites of functionalization on a molecule. doaj.org For a molecule like this compound with multiple potential reaction sites, predicting the regioselectivity of a given reaction is crucial. For example, ML models have been developed to predict the outcomes of Minisci reactions, a type of late-stage functionalization common for heterocycles. nih.gov Similar models could be trained to predict the reactivity of the different positions on the pyridine ring of the target molecule, guiding the design of selective synthetic transformations. Hybrid models that combine mechanistic DFT modeling with machine learning are also emerging as powerful tools for accurately predicting reaction barriers and outcomes. chemrxiv.org

Catalyst and Reaction Optimization: Machine learning can also be used to predict the catalytic activity of different metal complexes, which is highly relevant for developing new catalytic processes for the synthesis of this compound derivatives. nih.gov By analyzing the relationship between the structure of a catalyst and its performance, ML models can guide the design of more efficient and selective catalysts. Furthermore, ML algorithms can be coupled with automated reaction platforms to rapidly screen a wide range of reaction conditions and identify the optimal parameters for a given transformation. arxiv.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-amino-5-chloropicolinate, and how can reaction conditions (e.g., solvent, temperature) be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of precursor pyridine derivatives. For example, highlights the importance of solvent choice (e.g., DMF or 1,4-dioxane) and temperature control (e.g., 75–120°C) to maximize yields. Reaction optimization should employ Design of Experiments (DoE) to evaluate interactions between variables like catalyst loading, solvent polarity, and reaction time. Purification via flash chromatography (as in ) or recrystallization ensures high purity, validated by HPLC or LC-MS .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires multi-modal analysis:

- NMR (¹H/¹³C): Resolves substituent positions on the pyridine ring (e.g., distinguishing amino vs. chloro groups) .

- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystals are obtainable): Provides definitive structural data .

Advanced Research Questions

Q. How does the electronic interplay between the amino and chloro substituents influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : The electron-donating amino group and electron-withdrawing chloro group create a polarized pyridine ring, enhancing regioselectivity in reactions like Suzuki-Miyaura couplings. Density Functional Theory (DFT) calculations can predict reactive sites, while kinetic studies (e.g., variable-temperature NMR) quantify activation barriers. demonstrates similar reactivity trends in chlorinated picolinates, where substituent positioning dictates electrophilic aromatic substitution pathways .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer : Contradictions often arise from assay variability or impurity-driven artifacts. To mitigate:

- Standardized Bioassays : Use positive controls (e.g., ’s structural analogs like Methyl 6-chloro-5-methylpicolinate) and replicate across independent labs.

- Purity Thresholds : Enforce ≥95% purity (via HPLC) to exclude confounding byproducts .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and target-based assays (e.g., enzyme inhibition) to distinguish direct vs. indirect effects .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to biological targets (e.g., enzymes or receptors). ’s structural analogs show that halogen substitution (Cl vs. Br) alters steric and electronic compatibility with active sites. QSAR models can prioritize derivatives for synthesis based on predicted logP, polar surface area, and hydrogen-bonding capacity .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed in soil/water systems?

- Methodological Answer : Aerobic/anaerobic microcosm studies (as in ) track degradation intermediates via LC-HRMS. Isotopic labeling (¹⁴C) quantifies mineralization rates. For persistence assessment:

- Half-life (t₁/₂) : Determine under standardized OECD 307 guidelines.

- Metabolite Identification : Microbial action often hydrolyzes the ester group to 6-amino-5-chloropicolinic acid, which may further degrade via dechlorination .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variability often stems from:

- Catalyst Deactivation : Trace moisture in solvents or reagents (e.g., ’s use of anhydrous THF).

- Side Reactions : Competing pathways (e.g., over-alkylation) monitored by TLC or in situ IR.

- Statistical Validation : Use response surface methodology (RSM) to identify critical factors and establish reproducibility ranges .